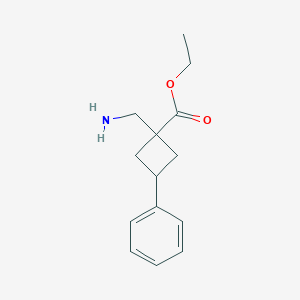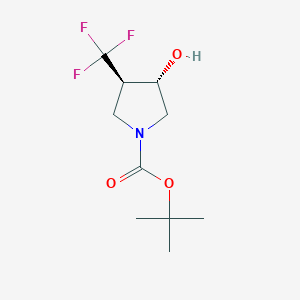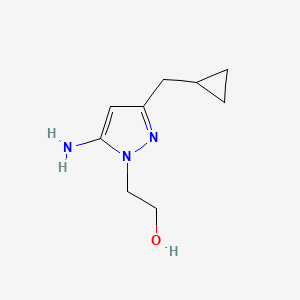
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Métodos De Preparación
The synthesis of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using amination reagents.
Functional Group Modifications: Addition of ethyl and methyl groups to the piperidine ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Techniques such as hydrogenation, cycloaddition, and multicomponent reactions are employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide can be compared with other piperidine derivatives, such as:
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Similar structure but different functional groups.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Contains a pyridine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H25N3O |
|---|---|
Peso molecular |
227.35 g/mol |
Nombre IUPAC |
2-amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C12H25N3O/c1-3-12(2)5-8-15(9-6-12)7-4-10(13)11(14)16/h10H,3-9,13H2,1-2H3,(H2,14,16) |
Clave InChI |
JBTZDKGCDNAXNF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(CC1)CCC(C(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)



![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)




